7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one
CAS No.: 289686-83-5
Cat. No.: VC2901390
Molecular Formula: C10H8Cl2N2O
Molecular Weight: 243.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 289686-83-5 |
|---|---|
| Molecular Formula | C10H8Cl2N2O |
| Molecular Weight | 243.09 g/mol |
| IUPAC Name | 7-chloro-2-(chloromethyl)-6-methyl-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C10H8Cl2N2O/c1-5-2-6-8(3-7(5)12)13-9(4-11)14-10(6)15/h2-3H,4H2,1H3,(H,13,14,15) |
| Standard InChI Key | IUBLKKBZPLTKII-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1Cl)N=C(NC2=O)CCl |
| Canonical SMILES | CC1=CC2=C(C=C1Cl)N=C(NC2=O)CCl |
Introduction
Physical and Chemical Properties
7-Chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one (CAS: 289686-83-5) possesses specific physical and chemical properties that contribute to its pharmaceutical relevance. This compound typically appears as a white powder and is classified among healing drugs .
While comprehensive spectroscopic data specific to this compound is limited in the available literature, we can infer certain properties based on structurally similar compounds. The molecule contains a 4(3H)-quinazolinone core with three key substituents:
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A chloro group at position 7
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A chloromethyl group at position 2
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A methyl group at position 6
Chemical Structure and Properties
The compound follows the general structure of quinazolinone derivatives with the molecular formula C₁₀H₈Cl₂N₂O. Based on similar compounds such as other 2-chloromethylquinazolinones, we can expect certain chemical characteristics:
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The presence of a lactam functional group (cyclic amide) at position 4
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An NH group at position 3 (hence the 3H designation)
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Electrophilic centers at the chloromethyl group, making it reactive for nucleophilic substitution reactions
Spectroscopic Characteristics
Based on related compounds such as 2-chloromethyl-7-chloroquinazolin-4(3H)-one, the following spectroscopic properties might be expected:
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¹H-NMR likely shows signals for the 6-methyl group (approximately δ 2.3-2.5 ppm), the chloromethyl group (approximately δ 4.5-4.6 ppm), aromatic protons (δ 7.0-8.2 ppm), and the NH proton (δ 12.0-12.8 ppm)
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IR spectrum would likely show characteristic bands for the C=O stretching (approximately 1660-1680 cm⁻¹) and NH stretching (3100-3200 cm⁻¹)
Synthesis Methods
Several strategies can be employed for the synthesis of 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one, drawing from established methods for similar quinazolinone derivatives.
Alternative Synthetic Routes
Alternative synthetic methods reported for similar compounds include:
Via Benzoxazinone Intermediates
This method involves:
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Formation of a benzoxazinone intermediate from the appropriate anthranilic acid derivative and acetic anhydride
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Reaction with chloroacetyl chloride
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Cyclization to form the quinazolinone ring with a chloromethyl group at position 2
Research Findings and Structure-Activity Relationships
Structure-Activity Relationship Analysis
Based on studies of similar quinazolinone derivatives, certain structural features in 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one may contribute to its biological activity:
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The chloro substituent at position 7 may enhance antimicrobial activity, particularly against gram-positive bacteria
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The chloromethyl group at position 2 represents a reactive site for potential derivatization and may contribute to biological activity through its electron-withdrawing effects
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The methyl group at position 6 may influence the lipophilicity and cell penetration capabilities of the molecule
Comparative Analysis with Similar Compounds
Table 1 presents a comparative analysis of 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one with structurally similar quinazolinone derivatives:
Mechanistic Insights
The biological activity of quinazolinone derivatives often involves specific interactions with biological targets:
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The planar aromatic system facilitates intercalation with DNA or binding to protein targets
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The lactam moiety can form hydrogen bonds with target proteins
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The chloromethyl group can potentially react with nucleophilic groups in biological targets through alkylation reactions
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Halogen substituents may participate in halogen bonding interactions with target proteins
These mechanistic aspects suggest that 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one may interact with biological targets through multiple mechanisms, contributing to its potential therapeutic effects.
Future Research Directions
Based on the analysis of 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one and related compounds, several research directions warrant further investigation:
Comprehensive Biological Screening
Detailed screening of 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one against a wide range of bacterial and fungal strains, as well as cancer cell lines, would provide valuable insights into its therapeutic potential.
Synthetic Modifications
The reactive chloromethyl group at position 2 presents opportunities for further derivatization to produce a library of analogues with potentially enhanced biological activities. Potential modifications include:
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Nucleophilic substitution with various amines, thiols, or alcohols
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Formation of Schiff bases by reaction with aromatic amines
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Incorporation into more complex heterocyclic systems
Mechanism of Action Studies
Investigating the molecular mechanisms underlying the biological activities of 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one would enhance understanding of its therapeutic potential and guide rational drug design.
Structure-Activity Relationship Studies
Systematic modification of the core structure to establish comprehensive structure-activity relationships would help identify optimal substituents for enhancing specific biological activities.
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